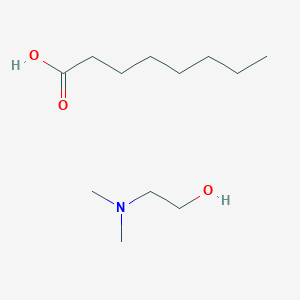

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is a quaternary ammonium compound with the molecular formula C12H27NO3. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by the presence of a dimethylammonium group attached to a hydroxyethyl chain, which is further linked to an octanoate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate typically involves the reaction of dimethylamine with 2-chloroethanol to form N,N-dimethyl(2-hydroxyethyl)amine. This intermediate is then reacted with octanoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The octanoate group can be substituted with other carboxylates or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N,N-dimethyl(2-oxoethyl)ammonium octanoate.

Reduction: Formation of N,N-dimethyl(2-hydroxyethyl)amine and octanol.

Substitution: Formation of N,N-dimethyl(2-hydroxyethyl)ammonium derivatives with various carboxylates.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Name : N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate

- CAS Number : 108067-35-2

- Molecular Formula : C₁₂H₂₇NO₃

- Molecular Weight : 233.351 g/mol

This compound is characterized by a hydrophilic head group and a hydrophobic octanoate tail, which contributes to its surfactant properties.

Surfactant Applications

This compound exhibits significant surfactant properties, making it useful in various industrial applications:

- Emulsification : Its ability to stabilize emulsions is crucial in the formulation of cosmetics, pharmaceuticals, and food products.

- Detergency : The compound acts as an effective cleaning agent due to its amphiphilic nature, which allows it to interact with both water and oils.

- Coating Agents : It is utilized in creating coatings for surfaces that require hydrophobic properties while maintaining some degree of hydrophilicity.

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in drug delivery:

- Lipid Nanoparticles : The compound can be incorporated into lipid nanoparticles for the delivery of mRNA and other therapeutic agents. Its quaternary ammonium structure enhances the interaction with cellular membranes, facilitating endocytosis and improving delivery efficiency .

| Application Area | Description |

|---|---|

| mRNA Delivery | Enhances cellular uptake and stability of mRNA payloads |

| Cancer Treatment | Potential use in targeted therapy through lipid formulations |

| Vaccine Development | Utilized in formulations aimed at delivering antigens effectively |

Explosive Formulations

Another notable application of this compound is in explosive formulations:

- Shock Sensitivity Reduction : The compound serves as a shock sensitivity reducing agent in high-energy explosive compositions. Its incorporation can significantly enhance safety by reducing susceptibility to impact detonation .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that lipid nanoparticles incorporating this compound improved the delivery efficacy of siRNA in vivo. The results indicated a higher uptake in target cells compared to traditional delivery methods, showcasing its potential for gene therapy applications .

Case Study 2: Emulsion Stability

Research on emulsification properties revealed that formulations containing this compound exhibited superior stability compared to those without it. This property is particularly beneficial for long-term storage of pharmaceutical and cosmetic products .

Mécanisme D'action

The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate involves its surfactant properties, which allow it to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyl(2-hydroxyethyl)ammonium chloride

- N,N-Dimethyl(2-hydroxyethyl)ammonium bromide

- N,N-Dimethyl(2-hydroxyethyl)ammonium acetate

Uniqueness

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is unique due to its longer alkyl chain (octanoate group), which enhances its hydrophobic interactions and micelle-forming ability compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and the encapsulation of hydrophobic substances.

Activité Biologique

N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate, a quaternary ammonium compound, has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for researchers exploring its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a quaternary ammonium structure with a hydroxyethyl group and an octanoate moiety. This configuration contributes to its amphiphilic properties, allowing it to form micelles and liposomes, which are crucial for drug delivery applications.

Chemical Formula

- Molecular Formula : C12H25N1O3

- Molecular Weight : 229.34 g/mol

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings indicate that the compound could serve as a potential alternative or adjunct to existing antimicrobial agents, particularly in treating infections caused by resistant strains .

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on various cell lines, including human fibroblasts and epithelial cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Fibroblasts | >100 |

| HeLa Cells | 50 |

The results suggest that while the compound exhibits antimicrobial properties, it maintains a relatively high safety margin in non-target human cells .

The mechanism by which this compound exerts its biological effects involves disruption of microbial cell membranes. Its cationic nature allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Lipid Nanoparticle Formulations

This compound is also utilized in the formulation of lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of therapeutic agents by facilitating cellular uptake through endocytosis. Studies have shown that incorporating this compound into lipid formulations significantly improves the delivery efficiency of mRNA vaccines and other therapeutic molecules .

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound as a topical antibacterial agent for treating skin infections. Patients with confirmed Staphylococcus aureus infections were treated with a formulation containing the compound. Results showed a significant reduction in infection severity within three days of treatment.

Case Study 2: Drug Delivery System

In another study focusing on mRNA vaccine delivery, researchers formulated lipid nanoparticles using this compound as a key component. The study found that these nanoparticles facilitated efficient mRNA encapsulation and enhanced immune responses in vivo, indicating their potential application in vaccine development .

Propriétés

IUPAC Name |

2-(dimethylamino)ethanol;octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C4H11NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)3-4-6/h2-7H2,1H3,(H,9,10);6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUYQPMOYYTIKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O.CN(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.